Tert-butyl 3-amino-3-phenylbutanoate

Description

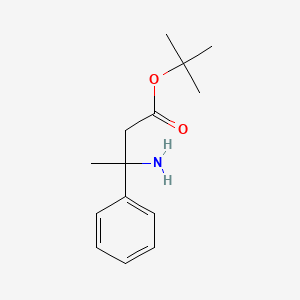

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-13(2,3)17-12(16)10-14(4,15)11-8-6-5-7-9-11/h5-9H,10,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYBGTSTURVGQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of Tert Butyl 3 Amino 3 Phenylbutanoate

Reactions at the Amine Functionality

The primary amine group in tert-butyl 3-amino-3-phenylbutanoate is a nucleophilic center, making it susceptible to reactions with a wide range of electrophiles.

Acylation and Sulfonylation Reactions

The primary amine can be readily acylated or sulfonylated. Acylation is often performed using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This reaction transforms the amine into an amide. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields a sulfonamide. These reactions are fundamental in peptide synthesis and for the introduction of various functional groups. For instance, N-acylation of related amino esters is a standard procedure. A general example is the reaction of an amino ester with an acyl chloride like chloroacetyl chloride, followed by reduction, to form a more complex amine.

Alkylation and Arylation of the Amine

Direct N-alkylation of primary amines with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium salts. wikipedia.orgmasterorganicchemistry.com This is because the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com For specific substrates like tryptamine, direct alkylation with tert-butyl bromide is problematic and can favor elimination reactions. sciencemadness.org Alternative strategies, such as reductive amination or using a different synthetic route, are often preferred for controlled mono-alkylation. masterorganicchemistry.comsciencemadness.org

N-arylation, the formation of a carbon-nitrogen bond with an aryl group, can be achieved through transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed methods have been developed for the N-arylation of optically pure α-amino acid tert-butyl esters with (hetero)aryl chlorides, bromides, and tosylates. scholaris.cascholaris.ca These reactions typically employ a nickel catalyst and a weak inorganic base, proceeding in high yields with excellent retention of stereochemistry. scholaris.ca While this research focuses on α-amino esters, the methodology is pertinent to β-amino esters like this compound.

Table 1: Examples of Nickel-Catalyzed N-Arylation of Amino Acid Esters

| Entry | Aryl Halide | Amino Ester | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-chlorobenzonitrile | L-alanine tert-butyl ester | (S)-tert-butyl 2-((4-cyanophenyl)amino)propanoate | >95 |

| 2 | 4-bromobenzonitrile | L-alanine tert-butyl ester | (S)-tert-butyl 2-((4-cyanophenyl)amino)propanoate | 83 |

| 3 | 4-tolyl tosylate | L-alanine tert-butyl ester | (S)-tert-butyl 2-((4-cyanophenyl)amino)propanoate | 88 |

| 4 | 4-chloro-trifluoromethylbenzene | L-alanine tert-butyl ester | (S)-tert-butyl 2-((4-(trifluoromethyl)phenyl)amino)propanoate | 92 |

Data sourced from studies on α-amino acid esters, demonstrating the potential for N-arylation. scholaris.cascholaris.ca

Protective Group Manipulation (e.g., N-Boc Deprotection)

The amine functionality can be protected, most commonly as a tert-butyloxycarbonyl (Boc) carbamate. The N-Boc group is valued for its stability in basic and nucleophilic conditions. nih.govuky.edu Its removal, or deprotection, is a critical step in many synthetic sequences and is typically achieved under acidic conditions. nih.gov

Various reagents and conditions have been developed for N-Boc deprotection:

Strong Acids: Trifluoroacetic acid (TFA) is a traditional reagent for Boc cleavage. uky.edu Hydrochloric acid (HCl) in organic solvents like dioxane or ethyl acetate (B1210297) is also commonly used. nih.gov

Lewis Acids: Cerium(III) chloride has been reported for the selective deprotection of tert-butyl esters in the presence of N-Boc groups, highlighting the possibility of orthogonal protection strategies. organic-chemistry.org

Milder Conditions: To accommodate sensitive substrates, milder methods have been explored. These include using aqueous phosphoric acid, which tolerates other functional groups like CBZ carbamates and benzyl esters. organic-chemistry.org Oxalyl chloride in methanol (B129727) has also been reported as a mild and selective method for deprotecting a wide range of N-Boc protected amines at room temperature. nih.govuky.edu

Thermal Deprotection: Thermolytic N-Boc deprotection, sometimes under microwave conditions or in continuous flow reactors at temperatures above 100 °C, offers an alternative to acid-based methods. nih.gov

Table 2: Conditions for N-Boc Deprotection

| Reagent/Condition | Solvent | Temperature | Notes |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp. | Traditional, strong acid method. uky.edu |

| HCl | Dioxane / Ethyl Acetate | Room Temp. | Common acidic condition. nih.gov |

| Oxalyl chloride | Methanol | Room Temp. | Mild, selective, and rapid. uky.edu |

| Aqueous Phosphoric Acid | - | - | Environmentally benign and selective. organic-chemistry.org |

Reactions at the Ester Functionality

The tert-butyl ester group is significantly more sterically hindered than methyl or ethyl esters, which influences its reactivity. It is notably resistant to nucleophilic attack and basic hydrolysis.

Transesterification Processes

Transesterification, the conversion of one ester to another, of the sterically hindered tert-butyl ester can be challenging. However, specific catalytic methods can facilitate this transformation. For example, borane catalysts like B(C₆F₅)₃ have been shown to catalyze the transesterification of various tert-butyl esters with α-aryl α-diazoesters under mild conditions, achieving high yields. nih.gov This type of reaction allows for the modification of the ester group while preserving other functionalities in the molecule.

Ester Hydrolysis and Carboxylic Acid Formation

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is a key transformation. Due to its steric bulk, the tert-butyl ester is resistant to base-mediated hydrolysis. Saponification with reagents like lithium hydroxide (LiOH) is a common method for hydrolyzing methyl or ethyl esters, but it is generally ineffective for tert-butyl esters. rasayanjournal.co.in

Instead, hydrolysis of tert-butyl esters is almost exclusively carried out under acidic conditions, which proceed via a mechanism involving the formation of the stable tert-butyl cation. This is the same principle that allows for the acidic cleavage of the N-Boc group, meaning that conditions used to deprotect an N-Boc group will often hydrolyze a tert-butyl ester simultaneously. nih.govnih.gov Lipase-catalyzed hydrolysis has also been explored for the kinetic resolution of racemic β-amino esters, where the enzyme selectively hydrolyzes one enantiomer to the carboxylic acid, leaving the other enantiomer as the unreacted ester. u-szeged.hu

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Chloroacetyl chloride |

| Tryptamine |

| Tert-butyl bromide |

| 4-chlorobenzonitrile |

| L-alanine tert-butyl ester |

| (S)-tert-butyl 2-((4-cyanophenyl)amino)propanoate |

| 4-bromobenzonitrile |

| 4-tolyl tosylate |

| 4-chloro-trifluoromethylbenzene |

| (S)-tert-butyl 2-((4-(trifluoromethyl)phenyl)amino)propanoate |

| Trifluoroacetic acid |

| Hydrochloric acid |

| Dioxane |

| Ethyl acetate |

| Cerium(III) chloride |

| CBZ carbamate |

| Benzyl ester |

| Phosphoric acid |

| Oxalyl chloride |

| Methanol |

| B(C₆F₅)₃ |

| α-aryl α-diazoesters |

Reduction to Corresponding Amino Alcohols

The ester functionality of this compound can be reduced to the corresponding primary alcohol, yielding 3-amino-3-phenylbutan-1-ol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), often in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

While sodium borohydride is generally less reactive towards esters compared to aldehydes and ketones, its reactivity can be enhanced by the addition of activating agents or by using a protic solvent. masterorganicchemistry.comresearchgate.net For the reduction of β-amino esters, LiAlH₄ is a more common and effective choice, capable of reducing the ester to the corresponding alcohol in good yields. libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the tert-butoxide group and a second hydride addition to the resulting aldehyde intermediate.

The stereochemistry at the C3 position is generally retained during the reduction process, especially when milder conditions are employed. However, the choice of reducing agent and reaction conditions can influence the diastereoselectivity if there are other stereocenters present or if epimerization is a competing process.

Table 1: Common Reducing Agents for Ester to Alcohol Transformation

| Reducing Agent | Typical Solvent | Reactivity with Esters | Notes |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | High | Highly reactive, requires anhydrous conditions. |

| Sodium borohydride (NaBH₄) | Ethanol, Methanol | Moderate | Less reactive, often requires additives or forcing conditions. masterorganicchemistry.comresearchgate.net |

| Diisobutylaluminium hydride (DIBAL-H) | Toluene, Hexane | High | Can selectively reduce esters to aldehydes at low temperatures. |

Transformations at the Chiral Centers (C3 and C3-Amino)

The stereochemical integrity of the chiral centers at the C3 position and the C3-amino group is a crucial aspect of the chemical reactivity of this compound.

Epimerization, the change in the configuration of one of several stereogenic centers in a molecule, can occur at the C3 position of this compound. This process is typically facilitated by the presence of a base, which can abstract the acidic α-proton at the C2 position, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of diastereomers if another chiral center is present, or racemization if C3 is the only stereocenter. The phenyl group at C3 can stabilize the negative charge of the carbanion intermediate, potentially facilitating this process. In peptide synthesis, epimerization of amino acid residues is a known side reaction that can occur under basic conditions. nih.gov

Stereochemical inversion at the C3-amino group is less common under typical reaction conditions but can be achieved through specific chemical sequences, such as an oxidation-reduction cycle or a substitution reaction with inversion of configuration.

Rearrangement reactions that alter the carbon skeleton of the butanoate chain can be induced through specific synthetic transformations. Two classical rearrangements that could potentially be applied to derivatives of this compound are the Curtius and Hofmann rearrangements. These reactions would result in the formation of an amine with one less carbon atom, effectively shortening the butanoate chain.

To apply these rearrangements, the tert-butyl ester would first need to be hydrolyzed to the corresponding carboxylic acid.

Curtius Rearrangement : The carboxylic acid can be converted to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.org The isocyanate can then be trapped with a nucleophile, such as water to yield an amine, or an alcohol to form a carbamate. masterorganicchemistry.com

Hofmann Rearrangement : The carboxylic acid would first need to be converted to a primary amide. Treatment of the amide with bromine and a strong base induces a rearrangement to an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.orgchemistnotes.com

These rearrangements proceed with retention of configuration of the migrating group.

Cyclization Reactions and Heterocycle Formation Utilizing the Compound

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic compounds.

One of the most common cyclization reactions for β-amino esters is the formation of β-lactams (2-azetidinones). This can be achieved through intramolecular cyclization, often requiring the activation of the carboxylic acid (after hydrolysis of the ester) and the protection of the amino group. The Staudinger synthesis, a [2+2] cycloaddition of a ketene with an imine, is a well-established method for β-lactam formation. nih.govnih.gov

Furthermore, the structural motif of this compound is related to that of β-arylethylamines, which are key substrates in the Pictet-Spengler reaction . wikipedia.orgjk-sci.comresearchgate.netname-reaction.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a tetrahydroisoquinoline. For this compound to undergo a Pictet-Spengler-type reaction, the primary amine would likely need to be converted to a secondary amine to facilitate the initial iminium ion formation. The phenyl group of the starting material would act as the nucleophile for the cyclization.

Table 2: Potential Heterocyclic Products from this compound

| Heterocycle | Reaction Type | Key Intermediates |

| β-Lactam | Intramolecular amidation | Activated carboxylic acid |

| Tetrahydroisoquinoline | Pictet-Spengler reaction | Iminium ion |

Derivatization and Analogue Synthesis Based on Tert Butyl 3 Amino 3 Phenylbutanoate

Structural Modification at the Phenyl Moiety

Modifications to the phenyl group of tert-butyl 3-amino-3-phenylbutanoate are crucial for investigating the impact of electronic and steric effects on the molecule's properties. The introduction of various substituents onto the aromatic ring can significantly alter the compound's biological activity and physical characteristics.

A key strategy for modifying the phenyl moiety involves the use of substituted starting materials in the synthesis of the β-amino ester. For instance, the synthesis of analogues with substituted phenyl rings can be achieved by employing appropriately substituted benzonitriles in a Blaise reaction or by using substituted benzaldehydes in reactions like the Rodionov synthesis.

Detailed research has demonstrated the feasibility of introducing halogen substituents. One notable example is the synthesis of a rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. While this molecule is a conformationally constrained analogue, its synthesis highlights the incorporation of a 4-bromophenyl group, showcasing a direct modification of the phenyl ring. This substitution is achieved by starting with 4-bromobenzaldehyde. The presence of the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the introduction of a wide range of other functional groups.

The following table summarizes representative modifications at the phenyl moiety:

| Substituent | Position | Synthetic Precursor Example |

| Bromo | 4- | 4-bromobenzaldehyde |

| Fluoro | Various | Fluorinated benzaldehydes |

Exploration of Diverse Ester Analogues (e.g., Methyl, Ethyl, Propyl)

The tert-butyl ester of 3-amino-3-phenylbutanoate offers specific advantages, such as its utility as a protecting group that can be removed under acidic conditions. However, exploring other ester analogues like methyl, ethyl, and propyl esters is essential for modulating properties such as solubility, metabolic stability, and reactivity.

The synthesis of these analogues typically involves the esterification of the parent β-amino acid, 3-amino-3-phenylbutanoic acid, with the corresponding alcohol (methanol, ethanol, propanol) under acidic conditions. For example, the preparation of ethyl 3-amino-3-arylpropanoate hydrochloride salts has been successfully achieved by esterifying the corresponding β-amino acids in the presence of thionyl chloride (SOCl₂) in ethanol. mdpi.com Similarly, methyl esters can be prepared efficiently by reacting the amino acid with methanol (B129727) in the presence of trimethylchlorosilane. nih.gov

These methods provide general access to a variety of ester analogues, allowing for a comparative study of their properties. The choice of ester group can have a significant impact on the pharmacokinetic and pharmacodynamic profile of the molecule.

The table below illustrates the common ester analogues and the reagents used for their synthesis:

| Ester Group | Corresponding Alcohol | Esterification Reagent Example |

| Methyl | Methanol | Thionyl chloride or Trimethylchlorosilane |

| Ethyl | Ethanol | Thionyl chloride or other acid catalysts |

| Propyl | Propanol | Acid catalysts |

The relative ease of synthesis for these different esters facilitates the creation of a library of compounds for further investigation.

N-Substitution and Derivatization of the Amine

The primary amino group of this compound is a key site for derivatization, enabling the introduction of a wide range of functionalities that can modulate the molecule's biological activity, conformation, and ability to participate in further reactions. Common derivatizations include acylation, alkylation, and the introduction of protecting groups.

N-protection is a fundamental step in many synthetic routes involving amino acids. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used to protect the amine. These protecting groups prevent unwanted side reactions at the nitrogen atom and can be selectively removed under specific conditions. For example, N-Boc protected β-amino acids are key intermediates in the synthesis of β-amino acid N-carboxyanhydrides (β-NCAs), which are monomers for polymerization. illinois.edu

Beyond protection, the amine can be acylated to form amides or sulfonamides, or alkylated to form secondary or tertiary amines. These modifications are critical for building more complex structures and for mimicking peptide bonds. For instance, N-substituted β-aminopropionic acid oligomers, also known as β-peptoids, are synthesized from N-substituted β-alanines, highlighting the importance of N-derivatization in creating peptide-like structures. acs.org

Key N-substitution strategies are summarized in the following table:

| Derivative Type | Reagent Example | Resulting Functional Group |

| N-Boc Protection | Di-tert-butyl dicarbonate | tert-butoxycarbonyl amide |

| N-Cbz Protection | Benzyl chloroformate | Benzyloxycarbonyl amide |

| N-Acylation | Acetyl chloride | Acetamide |

| N-Alkylation | Alkyl halides | Secondary/Tertiary amine |

These derivatizations are integral to harnessing the full synthetic potential of the β-amino acid scaffold.

Construction of Peptidomimetics and Oligomeric Structures

β-Amino acids, including derivatives of 3-amino-3-phenylbutanoate, are highly valuable building blocks for the synthesis of peptidomimetics and oligomers known as β-peptides. nih.gov These structures mimic the properties of natural peptides but often exhibit enhanced stability against enzymatic degradation by proteases. nih.gov

The synthesis of β-peptides can be achieved through standard peptide coupling methods or via the ring-opening polymerization of β-amino acid N-carboxyanhydrides (β-NCAs). illinois.edu The latter method is particularly useful for producing high-molecular-weight poly(β-peptides). The properties of the resulting β-peptide, such as its secondary structure (e.g., helices, turns, sheets), are influenced by the specific β-amino acid monomers used. nih.gov

Furthermore, the development of solid-phase synthesis methods has enabled the efficient construction of N-substituted β-aminopropionic acid oligomers, or β-peptoids. acs.org This approach allows for the creation of a diverse range of oligomers by reacting a polymer-bound acrylate (B77674) with various primary amines, followed by iterative coupling steps. These β-peptoids represent another class of peptidomimetics with unique structural and functional properties. acs.org The ability to form these oligomeric structures opens up possibilities for creating novel biomaterials and therapeutic agents. digitellinc.com

| Oligomer Type | Monomer Unit | Key Synthetic Method |

| β-Peptide | β-amino acid | Solution-phase coupling or Polymerization of β-NCAs |

| Poly(β-peptide) | β-amino acid N-carboxyanhydride (β-NCA) | Ring-opening polymerization |

| β-Peptoid | N-substituted β-amino acid | Solid-phase synthesis |

The incorporation of β-amino acids into these larger structures is a cornerstone of modern peptidomimetic chemistry.

Synthesis of Conformationally Constrained Analogues

Introducing conformational constraints into the structure of this compound analogues can lead to compounds with enhanced potency, selectivity, and metabolic stability. This is often achieved by incorporating the β-amino acid scaffold into a cyclic system.

Various synthetic strategies have been developed to produce cyclic β-amino acid derivatives. One approach involves a sequence of stereoselective Michael addition, deprotection, and cyclization. thieme-connect.com This method has been successfully applied to synthesize 5-, 6-, and 7-membered ring systems. Another powerful technique is the organocatalytic enantioselective desymmetrization of meso-succinimides followed by a tandem Lossen rearrangement, which provides an effective route to enantioenriched cyclic β-amino acid derivatives. acs.org

These cyclic analogues fix the relative orientation of the amino and carboxyl groups, which can be crucial for binding to biological targets. The ring size and substitution pattern can be varied to fine-tune the conformation and properties of the molecule. Alicyclic β-amino acids, where the functional groups are attached to an aliphatic ring, are of particular interest due to their unique structural features and potential biological activities. mmsl.cz

The table below provides examples of strategies for creating conformational constraints:

| Strategy | Key Reaction | Resulting Structure |

| Intramolecular Cyclization | Michael addition followed by cyclization | 5-, 6-, or 7-membered rings |

| Desymmetrization/Rearrangement | Desymmetrization of meso-succinimides with Lossen rearrangement | Enantioenriched cyclic β-amino acids |

By restricting the conformational flexibility, these synthetic methods provide access to a new class of analogues with potentially improved pharmacological profiles.

Applications in Advanced Organic Synthesis Research

Chiral Building Block in Asymmetric Synthesis

The enantiopure nature of tert-butyl 3-amino-3-phenylbutanoate makes it an important starting material in asymmetric synthesis, where the precise arrangement of atoms in three-dimensional space is crucial for the desired biological activity or material property.

Precursor to Chiral β-Amino Acids and Derivatives

Chiral β-amino acids are fundamental components of numerous biologically active molecules, including peptides and pharmaceuticals. This compound serves as a valuable precursor for the synthesis of various chiral β-amino acids and their derivatives. The tert-butyl ester group provides steric protection to the carboxylic acid functionality, allowing for selective modifications at other parts of the molecule. The amino group can be further functionalized or used to form peptide bonds.

For instance, the tert-butyl ester can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid without affecting other sensitive functional groups. This allows for the incorporation of the 3-amino-3-phenylbutanoic acid moiety into larger molecules. Furthermore, the amino group can be acylated or alkylated to introduce diverse side chains, leading to a library of novel β-amino acid derivatives with potential applications in drug discovery and material science.

Intermediate in the Total Synthesis of Complex Molecular Scaffolds

The synthesis of complex natural products and other intricate molecular architectures often relies on the use of well-defined chiral building blocks to construct stereochemically rich structures. While direct examples of the use of this compound in the total synthesis of specific complex molecules are not extensively documented in publicly available literature, its structural motifs are present in many bioactive compounds. Chiral β-amino esters are known intermediates in the synthesis of various pharmaceuticals. For instance, similar structures are utilized in the preparation of molecules targeting various diseases. The strategic placement of the amino and phenyl groups, along with the defined stereochemistry, makes it a plausible intermediate for the asymmetric synthesis of complex alkaloids, polyketides, and other natural product classes.

Role in the Synthesis of Chiral Ligands and Catalysts

Chiral ligands and catalysts are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Amino acids and their derivatives are frequently employed as the chiral backbone for the design of new ligands. The amino and carboxyl functionalities of this compound can serve as anchor points for the attachment of phosphine, amine, or other coordinating groups to a metal center.

The phenyl group can also be functionalized to tune the steric and electronic properties of the resulting ligand, thereby influencing the stereochemical outcome of the catalyzed reaction. Although specific examples of chiral ligands directly synthesized from this compound are not readily found, the general principle of utilizing chiral amino acid scaffolds for ligand synthesis is a well-established and powerful strategy in asymmetric catalysis.

Scaffold for Novel Molecular Structures in Chemical Biology Research

Chemical biology often requires the design and synthesis of novel molecular probes and scaffolds to investigate biological processes. The rigid, chiral framework of this compound can serve as a foundation for the construction of such molecules. The phenyl ring provides a platform for the introduction of fluorescent tags, affinity labels, or other reporter groups.

The amino and carboxyl groups offer handles for conjugation to biomolecules such as peptides or proteins. This allows for the creation of targeted probes to study protein-protein interactions, enzyme activity, or cellular signaling pathways. While specific applications of this compound as a scaffold in published chemical biology research are not prominent, its structural characteristics make it a promising candidate for the development of new research tools.

Development of Functional Materials and Polymer Precursors

The incorporation of chiral units into polymers can lead to materials with unique properties, such as chiroptical activity, helical structures, and the ability to recognize other chiral molecules. The bifunctional nature of this compound, possessing both an amino and a carboxylic acid (after deprotection), makes it a suitable monomer for the synthesis of polyamides and polyesters.

The presence of the phenyl group can enhance the thermal stability and mechanical properties of the resulting polymers. Furthermore, the chirality of the monomer can be translated into the macroscopic properties of the polymer, leading to the development of functional materials for applications in chiral separations, asymmetric catalysis, and sensor technology. Research in this specific application of this compound is an emerging area with potential for creating novel materials with tailored functionalities.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms for Synthetic Pathways

Detailed elucidation of reaction mechanisms, including transition state analysis and kinetic studies for the synthesis of tert-butyl 3-amino-3-phenylbutanoate, is not specifically available in the reviewed scientific literature. General mechanisms for reactions that could produce this compound, such as the addition of a tert-butyl acetate (B1210297) enolate to an imine derived from acetophenone, are understood in principle. However, specific investigations into the intermediates, transition states, and rate-determining steps for this particular substrate have not been published.

Transition State Analysis of Key Stereoselective Transformations

There is no available research that provides a transition state analysis for key stereoselective transformations leading to this compound. Such analyses are crucial for understanding how to control the three-dimensional arrangement of atoms in the final product, but this level of detail is missing for this specific compound.

Kinetic Studies and Reaction Rate Determination

Similarly, kinetic studies and the determination of reaction rates for the synthesis of this compound have not been reported. This information would be valuable for optimizing reaction conditions and scaling up the synthesis, but it is not currently available in the public domain.

Stereochemical Control Mechanisms

The principles of stereochemical control in the synthesis of chiral molecules are well-established, but their specific application to achieving high enantio- and diastereoselectivity for this compound is not documented.

Understanding the Origin of Enantio- and Diastereoselectivity

Without specific studies, any discussion on the origin of stereoselectivity for this compound would be purely speculative. The precise interactions between substrates, catalysts, and reagents that would dictate the formation of one stereoisomer over another have not been investigated for this molecule.

Influence of Catalyst Structure and Reaction Conditions on Stereoselectivity

While the influence of catalyst structure and reaction conditions is a fundamental concept in asymmetric synthesis, there are no published studies that systematically investigate these parameters for the stereoselective synthesis of this compound.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling are powerful tools for investigating reaction mechanisms and predicting stereochemical outcomes. However, a search of the scientific literature did not yield any studies that apply these techniques to the synthesis of this compound. DFT analyses have been conducted on related polymeric structures, but not on the synthesis of this specific small molecule.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide critical insights into its structural and electronic properties. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on related β-amino esters and acids. scirp.orgnih.gov

Once the geometry is optimized, DFT is used to calculate various electronic properties. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates a higher propensity for chemical reactions. The electrostatic potential map would also be generated to visualize electron-rich and electron-poor regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively.

Table 1: Predicted Molecular and Electronic Properties from a Hypothetical DFT Analysis of this compound

| Property | Predicted Value / Description |

|---|---|

| Optimized Bond Length (C=O) | ~1.21 Å |

| Optimized Bond Length (C-N) | ~1.47 Å |

| Optimized Bond Angle (N-Cα-Cβ) | ~110° |

| HOMO Energy | Localized primarily on the phenyl ring and amino group |

| LUMO Energy | Localized primarily on the carbonyl group of the ester |

| HOMO-LUMO Gap | Indicative of moderate kinetic stability |

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous conformations. Conformational analysis aims to identify the most stable of these arrangements (conformers) and to map the energy landscape that governs the transitions between them.

Computational methods are ideal for this purpose. The potential energy surface of the molecule can be explored by systematically rotating key dihedral angles, such as the N-Cα and Cα-Cβ bonds, and calculating the energy at each point. scirp.orgscirp.org This process generates a conformational energy map, often visualized as a Ramachandran-like plot, which shows the low-energy (stable) and high-energy (unstable) regions. scirp.org

For this compound, the major contributors to conformational preference would be:

Steric Hindrance : The bulky tert-butyl and phenyl groups will sterically clash in many arrangements, forcing the molecule to adopt conformations that maximize the distance between them.

Intramolecular Hydrogen Bonding : The potential for hydrogen bonding between the amino group (-NH2) and the ester's carbonyl oxygen (C=O) can stabilize certain folded conformations. scirp.orgscirp.org

Studies on simpler β-amino acids have shown that gauche and trans conformations around the Cα-Cβ bond are often the most stable. scirp.org The presence of a solvent can also significantly influence the energy landscape, as polar solvents may stabilize different conformers compared to the gas phase. scirp.orgscirp.org

Table 2: Representative Low-Energy Conformers of a β-Amino Ester Backbone

| Conformer | Key Dihedral Angles (N-Cα-Cβ-C=O) | Relative Energy (kcal/mol) | Stabilizing Factors |

|---|---|---|---|

| Folded (Gauche) | ~ ±60° | 0.0 (Global Minimum) | Intramolecular H-bonding |

| Extended (Trans) | ~ 180° | 0.5 - 1.5 | Minimized steric hindrance |

| Alternative Gauche | ~ ∓60° | 1.0 - 2.5 | Balance of steric and electronic effects |

Note: The data in this table is illustrative and based on general findings for β-amino acids, not specific experimental data for this compound. scirp.org

In Silico Prediction of Reactivity and Selectivity

In silico methods are increasingly used to predict how a molecule will behave in a chemical reaction, offering insights into its reactivity and the potential for stereoselectivity. For this compound, these predictions would focus on several key aspects.

Reactivity Prediction: The electronic properties calculated by DFT, such as the HOMO-LUMO energies and the electrostatic potential map, are fundamental to predicting reactivity.

Nucleophilic Sites : The amino group, with its lone pair of electrons, and the carbonyl oxygen are the primary nucleophilic centers.

Electrophilic Sites : The carbonyl carbon is the main electrophilic center, susceptible to attack by nucleophiles.

Acidity/Basicity : The pKa of the amino group and the acidity of the α-proton can be estimated using computational models, which helps in predicting its behavior in acid-base reactions.

Computational models can also simulate reaction mechanisms. For instance, the hydrolysis of the tert-butyl ester group could be modeled to determine the transition state structure and activation energy, thereby predicting the reaction rate under different conditions.

Selectivity Prediction: When a molecule can react to form multiple products, predicting the selectivity (which product is favored) is crucial. For a chiral molecule like this compound, predicting stereoselectivity is particularly important. If this molecule were used as a reactant in a stereoselective synthesis, computational docking and transition state modeling could be employed. This involves modeling the interaction of the reactant with a catalyst or another reagent to determine which pathway (leading to a specific stereoisomer) has a lower activation energy. The difference in the energy of the transition states leading to different stereoisomers allows for a quantitative prediction of the enantiomeric or diastereomeric excess. While specific predictive models for this compound are not published, general in silico tools and methodologies for assessing reaction outcomes are well-established. nih.govacs.org

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of β-amino esters is no exception. Future research will likely focus on minimizing environmental impact by developing protocols that reduce waste, avoid hazardous reagents, and utilize renewable resources. Key areas of development include:

Biocatalysis: Expanding the use of enzymes, such as lipases, for the synthesis of β-amino esters offers a green alternative to traditional chemical methods. mdpi.comnih.govmdpi.com Lipase-catalyzed reactions, like the Michael addition of amines to acrylates, can proceed under mild conditions, often in greener solvents like methanol (B129727) or even under solvent-free conditions. mdpi.comnih.gov Research into novel enzymes with enhanced stability and broader substrate scope will be crucial.

Solvent-Free and Alternative Energy Inputs: Moving away from conventional solvents is a major goal. Protocols utilizing solvent-free conditions, ball-milling, or microwave irradiation are gaining traction. nih.govrsc.orgrsc.org For instance, the synthesis of poly(β-amino esters) has been demonstrated using microwave irradiation without the need for solvents or catalysts. rsc.orgrsc.org

Atom Economy: Designing reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, will remain a priority. Reactions like the aza-Michael addition are inherently atom-economical and represent a sustainable route to β-amino esters. acs.org

| Green Strategy | Catalyst/Condition | Advantages | Relevant Findings |

| Biocatalysis | Lipases (e.g., Candida antarctica lipase (B570770) B) | Mild conditions, high enantioselectivity, reduced waste. | Effective for hydrolysis of racemic β-amino esters to obtain enantiopure forms. nih.govmdpi.com |

| Alternative Energy | Microwave Irradiation | Rapid, solvent-free, catalyst-free for specific polymerizations. | Used for the eco-friendly polymerization of 1,4-butanediol (B3395766) diacrylate and piperazine. rsc.orgrsc.org |

| Solvent-Free | Ball-Milling | Reduced solvent waste, potentially enhanced reactivity. | Applied in the lipase-catalyzed hydrolysis of β-amino esters. nih.gov |

Discovery of Novel Reactivity Patterns and Transformations

While β-amino esters are well-established as precursors to β-lactams and other valuable compounds, their full reactive potential is yet to be unlocked. Future research will aim to discover new transformations that leverage the unique structural and electronic properties of these molecules.

Ring-Closing Metathesis (RCM): The synthesis of novel functionalized azaheterocyclic β-amino esters has been achieved through stereocontrolled protocols involving ring-opening and ring-closing metathesis. researchgate.net Further exploration of these pathways could lead to a diverse range of complex cyclic structures with potential biological activity.

Ring Transformation Reactions: Unprecedented ring transformations, such as the conversion of α-amino-β-oxoesters into δ-butyrolactams, highlight the potential for discovering novel rearrangement reactions. researchgate.net Investigating the reactivity of compounds like tert-butyl 3-amino-3-phenylbutanoate under various conditions could unveil similar unexpected and synthetically useful transformations.

Versatile Synthons: β-Enamino esters, which are closely related to β-amino esters, are versatile building blocks for a wide array of heterocyclic compounds, including pyrazoles, pyridines, and quinolines. acs.orgnih.gov Developing new methods to access β-enamino esters from β-amino esters and expanding their reaction scope is a promising research direction.

Expanding the Scope of Asymmetric Catalysis for β-Amino Ester Synthesis

The demand for enantiomerically pure β-amino acids and their esters for pharmaceutical applications drives continuous innovation in asymmetric synthesis. nih.gov While significant progress has been made, future work will focus on developing more versatile and efficient catalytic systems.

Transition Metal and Organocatalysis: Methods such as the Mannich reaction, conjugate additions, and enantioselective hydrogenation are cornerstones of β-amino ester synthesis. psu.edursc.org Future efforts will target the development of novel catalysts that can handle a broader range of substrates, including those with challenging steric and electronic properties, and achieve even higher levels of enantioselectivity. researchgate.net

Cooperative Catalysis: The combination of different catalytic modes, such as N-heterocyclic carbene (NHC) and photocatalysis, has recently been shown to enable the synthesis of β²,²-amino esters bearing an α-quaternary center. nih.gov This cooperative approach opens up new avenues for constructing complex and previously inaccessible chiral centers.

Chiral Auxiliaries: The use of readily available and recyclable chiral auxiliaries, such as pseudoephedrine, in diastereoselective conjugate additions provides a practical route to chiral β-amino esters. acs.org Designing new, more efficient auxiliaries remains an active area of research.

| Catalytic Method | Catalyst Type | Key Transformation |

| Mannich Reaction | Chiral Dinuclear Metal Catalysts | Asymmetric C-C bond formation to yield β-amino ketones, precursors to β-amino esters. psu.edu |

| Hydrogenation | Chiral Rh-BoPhoz Complexes | Enantioselective hydrogenation of unprotected β-enamine esters. psu.edu |

| Conjugate Addition | Chiral Phase-Transfer Catalysts | Aza-Michael reaction for asymmetric synthesis of β-amino carbonyl derivatives. acs.orgresearchgate.net |

| Cooperative Catalysis | N-Heterocyclic Carbene / Photocatalyst | Aminocarboxylation of olefins to afford β²,²-amino esters. nih.gov |

Integration into Flow Chemistry and Continuous Manufacturing Processes

Translating synthetic protocols from batch to continuous flow processes offers significant advantages in terms of safety, scalability, and efficiency. researchgate.net The synthesis and modification of β-amino esters are well-suited for this transition.

Enhanced Efficiency: Continuous-flow microreactors can significantly improve reaction efficiency due to superior heat and mass transfer. researchgate.net For example, the lipase-catalyzed synthesis of β-amino acid esters was achieved in 30 minutes in a continuous-flow microreactor, compared to 24 hours in a batch bioreactor. mdpi.com

Sustainable Esterification: Flow microreactors have enabled the direct and sustainable synthesis of tertiary butyl esters, a process that is more efficient and versatile than batch methods. rsc.org

Reagent-Free Deprotection: The deprotection of tert-butyl esters, a common transformation for this class of compounds, has been demonstrated under continuous flow conditions at high temperatures without the need for additional reagents. nih.gov This approach simplifies purification and reduces chemical waste. Future work will likely expand the application of flow chemistry to the multi-step synthesis of complex molecules derived from this compound.

Design of Next-Generation Chiral Building Blocks and Ligands

Chiral β-amino esters and their derivatives are not only synthetic targets but also valuable starting materials for creating new chiral entities.

Chiral Ligands: Chiral β-amino alcohols and β-aminophosphines, which can be derived from β-amino esters, have emerged as powerful ligands in transition-metal-catalyzed asymmetric reactions. rsc.orgrsc.orgmdpi.com Their modular nature allows for fine-tuning of steric and electronic properties to optimize catalytic performance. rsc.org The design and synthesis of new ligands based on the β-amino ester scaffold is a continuous pursuit to achieve higher enantioselectivities in a wider range of chemical transformations. rsc.orgacs.orgrwth-aachen.de

Novel Chiral Scaffolds: The inherent chirality of β-amino esters can be used to construct more complex and unique chiral architectures. For instance, unnatural amino acid derivatives have been used to create molecules with "staircase chirality," a novel form of stereoisomerism. nih.gov this compound could serve as a foundational building block for exploring such novel chiral structures. sigmaaldrich.com

Synergy Between Computational and Experimental Research in Elucidating Complex Mechanisms

The partnership between computational chemistry and experimental studies is becoming indispensable for advancing organic synthesis. rsc.org This synergy is particularly valuable for understanding complex reaction mechanisms and rationally designing new catalysts and processes.

Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to investigate possible reaction pathways, identify transition states, and explain observed stereoselectivities. nih.gov For example, computational studies have been used to probe the mechanisms of aminolysis of β-hydroxy-α,β-unsaturated esters and to understand the interactions between poly(β-amino esters) and drug molecules. rsc.orgnih.gov

Predictive Modeling: As computational models become more accurate, they can be used to predict the outcomes of reactions and screen potential catalysts before they are synthesized in the lab. nih.gov This integrated approach can accelerate the discovery of new reactions and the optimization of existing ones, saving time and resources. The collaboration between theorists and experimentalists will be essential for tackling the challenges in developing the next generation of synthetic methods for β-amino esters. rsc.orgnih.gov

Q & A

What synthetic methodologies are commonly employed for tert-butyl 3-amino-3-phenylbutanoate?

Basic Research Question

The synthesis of this compound typically involves carbamate protection strategies. For example, tert-butyl carbamate (Boc) groups are introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key steps include:

- Amine protection : Reacting the primary amine with Boc anhydride in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), often with a base such as triethylamine (TEA) .

- Purification : Column chromatography or recrystallization to isolate the product.

- Characterization : Confirmation via -NMR, -NMR, and mass spectrometry to verify the Boc-protected intermediate .

How is the structural conformation of this compound characterized?

Basic Research Question

Structural elucidation relies on spectroscopic and computational methods:

- Dynamic NMR : Low-temperature -NMR can resolve axial vs. equatorial conformers of the tert-butyl group in solution. For example, coalescence temperatures and coupling constants provide insights into rotational barriers .

- DFT calculations : Geometry optimization using density functional theory (DFT) with explicit solvent models (e.g., water or DMSO) predicts thermodynamic stability of conformers. Basis sets like B3LYP/6-31G* are commonly used .

- X-ray crystallography : Solid-state structures confirm stereochemistry and intermolecular interactions, though crystallization may bias conformer selection .

How can dynamic NMR and computational methods resolve conformational ambiguities in tert-butyl-containing compounds?

Advanced Research Question

Conformational flexibility in tert-butyl groups often leads to data contradictions between solution and solid-state analyses. Methodological approaches include:

- Variable-temperature NMR : Monitor signal splitting at low temperatures (e.g., −80°C) to identify slow exchange between axial and equatorial conformers. Activation energy () is calculated using the Eyring equation .

- Solvent-explicit DFT models : Incorporate solvent molecules (e.g., water) in simulations to account for solvation effects that stabilize equatorial conformers in solution, resolving discrepancies with gas-phase calculations .

- Crystallization-driven studies : Compare solution NMR data with X-ray structures to assess whether crystallization favors less stable conformers due to packing forces .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

While specific toxicity data for this compound is limited, general safety practices for tert-butyl carbamates include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised if dust or aerosols are generated .

- Ventilation : Use fume hoods for synthesis and purification steps to minimize inhalation risks .

- Storage : Keep in airtight containers at 2–8°C in a dry, well-ventilated area, away from oxidizers or ignition sources .

How do solvent effects influence the thermodynamic stability of tert-butyl group conformers in solution?

Advanced Research Question

Solvent polarity and hydrogen-bonding capacity significantly alter conformational equilibria:

- Polar aprotic solvents (e.g., DMSO) : Stabilize equatorial conformers via dipole-dipole interactions, as observed in -NMR chemical shifts .

- Hydrogen-bonding solvents (e.g., water) : Explicit solvent DFT models reveal that water molecules form hydrogen bonds with carbonyl groups, shifting the equilibrium toward the equatorial position despite gas-phase calculations favoring axial conformers .

- Dielectric constant effects : Higher dielectric constants reduce energy differences between conformers, increasing conformational flexibility .

What are the key considerations in designing storage conditions for this compound to ensure stability?

Basic Research Question

Stability is influenced by:

- Temperature : Store at 2–8°C to minimize thermal degradation. Freezer storage (−20°C) is recommended for long-term preservation .

- Moisture : Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the Boc group .

- Light exposure : Amber glass containers or aluminum foil wrapping prevents photodegradation .

How can researchers address contradictions between computational predictions and experimental data for tert-butyl-containing compounds?

Advanced Research Question

Common discrepancies arise from oversimplified computational models. Mitigation strategies include:

- Explicit solvent inclusion : DFT or molecular dynamics (MD) simulations with explicit solvent molecules improve agreement with NMR or HPLC data .

- Dynamic effects : Account for rotational barriers in DFT transition-state calculations to predict observable conformers under experimental conditions .

- Validation with multiple techniques : Cross-check computational results with variable-temperature NMR, X-ray, and IR spectroscopy .

What analytical techniques are critical for assessing the purity of this compound?

Basic Research Question

Purity assessment requires:

- HPLC-MS : Reverse-phase chromatography (C18 column) with UV detection (220–254 nm) and mass spectrometry for trace impurity identification .

- Elemental analysis : Verify C, H, N, and O content within ±0.4% of theoretical values .

- Chiral chromatography : If stereoisomers are present, use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.